Cas no 1354952-16-1 (2,5-diethylaniline hydrochloride)

1354952-16-1 structure

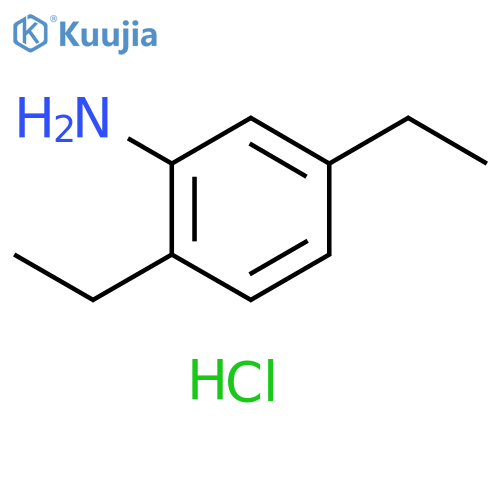

商品名:2,5-diethylaniline hydrochloride

CAS番号:1354952-16-1

MF:C10H16ClN

メガワット:185.693741798401

MDL:MFCD20731197

CID:4592485

PubChem ID:56828086

2,5-diethylaniline hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2,5-diethylaniline hydrochloride

-

- MDL: MFCD20731197

- インチ: 1S/C10H15N.ClH/c1-3-8-5-6-9(4-2)10(11)7-8;/h5-7H,3-4,11H2,1-2H3;1H

- InChIKey: GAOASLAGBQAOIH-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(CC)=C(N)C=1)C.Cl

2,5-diethylaniline hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-95954-0.1g |

2,5-diethylaniline hydrochloride |

1354952-16-1 | 95% | 0.1g |

$282.0 | 2024-05-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076714-1g |

2,5-Diethylaniline hydrochloride |

1354952-16-1 | 95% | 1g |

¥3325.0 | 2023-04-02 | |

| TRC | B422528-10mg |

2,5-diethylaniline hydrochloride |

1354952-16-1 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-95954-0.25g |

2,5-diethylaniline hydrochloride |

1354952-16-1 | 95% | 0.25g |

$403.0 | 2024-05-21 | |

| 1PlusChem | 1P019TJA-100mg |

2,5-diethylaniline hydrochloride |

1354952-16-1 | 95% | 100mg |

$393.00 | 2025-03-03 | |

| A2B Chem LLC | AV36998-5g |

2,5-diethylaniline hydrochloride |

1354952-16-1 | 95% | 5g |

$2520.00 | 2024-04-20 | |

| 1PlusChem | 1P019TJA-250mg |

2,5-diethylaniline hydrochloride |

1354952-16-1 | 95% | 250mg |

$554.00 | 2025-03-03 | |

| 1PlusChem | 1P019TJA-500mg |

2,5-diethylaniline hydrochloride |

1354952-16-1 | 95% | 500mg |

$842.00 | 2025-03-03 | |

| 1PlusChem | 1P019TJA-5g |

2,5-diethylaniline hydrochloride |

1354952-16-1 | 95% | 5g |

$2979.00 | 2023-12-22 | |

| 1PlusChem | 1P019TJA-1g |

2,5-diethylaniline hydrochloride |

1354952-16-1 | 95% | 1g |

$1061.00 | 2025-03-03 |

2,5-diethylaniline hydrochloride 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

5. Water

1354952-16-1 (2,5-diethylaniline hydrochloride) 関連製品

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量